

Physical and chemical properties of 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-2-methylquinolin-4-ol

Cat. No.: B094542

[Get Quote](#)

An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-ol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of **6-Methoxy-2-methylquinolin-4-ol**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

6-Methoxy-2-methylquinolin-4-ol is a heterocyclic organic compound belonging to the quinolin-4-one class.^[1] Its structure features a quinoline core substituted with a methoxy group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position. This substitution pattern imparts specific chemical and biological characteristics to the molecule.^[1]

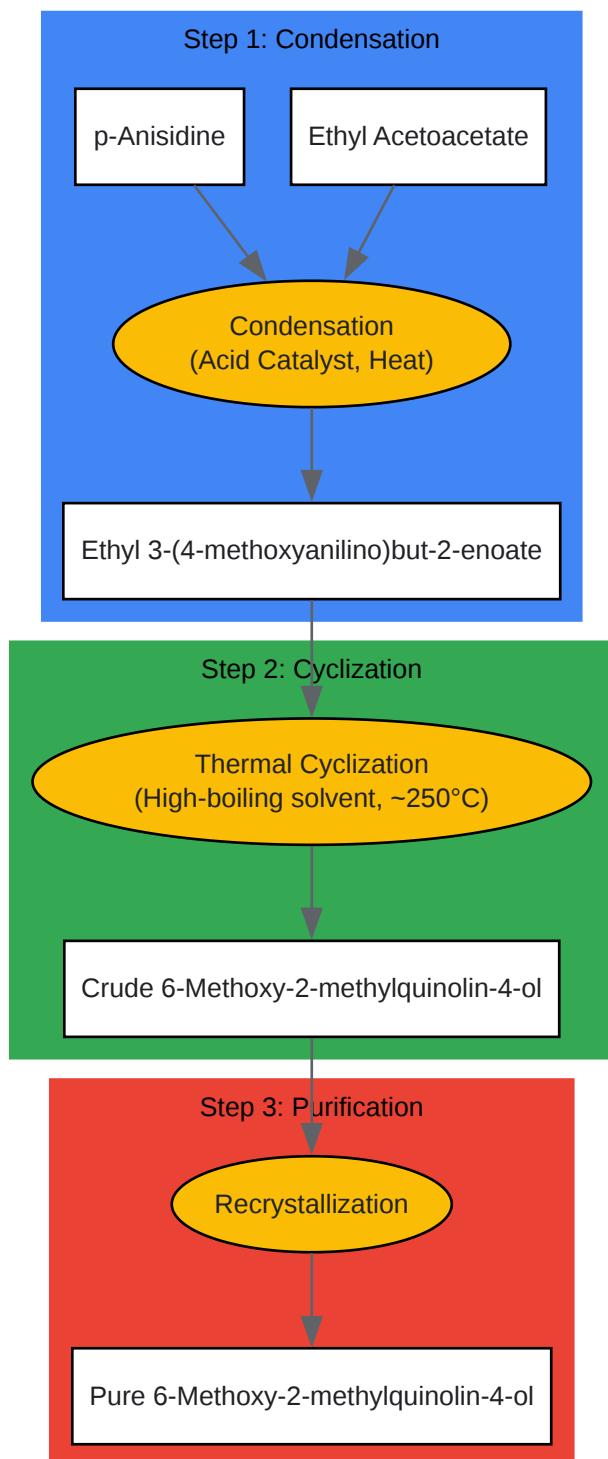
Table 1: General and Physicochemical Properties of **6-Methoxy-2-methylquinolin-4-ol**

Property	Value	Source
IUPAC Name	6-methoxy-2-methyl-1H-quinolin-4-one	[1]
CAS Number	58596-37-5	[1] [2]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1] [2]
Molecular Weight	189.21 g/mol	[1] [3]
Appearance	Yellow to brown solid	[4]
Melting Point	317-318 °C (with decomposition)	N/A
pKa (Predicted)	4.55 ± 0.40	[4]
Solubility	Data not readily available in the literature. Generally, quinolinol derivatives exhibit limited solubility in water and are more soluble in organic solvents like DMSO and ethanol.	

Spectroscopic Data

The structural elucidation of **6-Methoxy-2-methylquinolin-4-ol** is supported by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for **6-Methoxy-2-methylquinolin-4-ol**


Technique	Key Observations
¹ H NMR	Expected signals include those for the methyl group, methoxy group, and aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic system.
¹³ C NMR	Characteristic peaks for the carbon atoms of the quinoline core, the methyl group, and the methoxy group are anticipated. The methoxy carbon typically appears in the range of 55-60 ppm.[5]
FTIR (cm ⁻¹)	Characteristic peaks are expected for O-H stretching (broad band around 3400-3200 cm ⁻¹), C-H stretching of aromatic and methyl groups (around 3100-2850 cm ⁻¹), C=O stretching of the quinolinone tautomer (around 1650-1630 cm ⁻¹), C=C and C=N stretching of the aromatic system (1600-1450 cm ⁻¹), and C-O stretching of the methoxy group (around 1250 cm ⁻¹).
Mass Spec. (m/z)	The molecular ion peak [M] ⁺ is expected at m/z 189. Common fragmentation patterns for methoxyquinolines involve the loss of a methyl radical (CH ₃ •) to give an [M-15] ⁺ fragment, and subsequent loss of carbon monoxide (CO) to yield an [M-15-28] ⁺ fragment.[6] For a related compound, 2-Hydroxy-6-methoxy-4-methylquinoline, the top three peaks were observed at m/z 189, 174, and 146.[7]

Experimental Protocols

Synthesis via Conrad-Limpach Reaction

The synthesis of **6-Methoxy-2-methylquinolin-4-ol** can be achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β -ketoester followed by thermal cyclization.[8][9]

Workflow for the Conrad-Limpach Synthesis

[Click to download full resolution via product page](#)

A flowchart of the Conrad-Limpach synthesis for **6-Methoxy-2-methylquinolin-4-ol**.

Detailed Methodology:

- Condensation:

- In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
- Heat the mixture at 140-150 °C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature. The resulting product is the intermediate, ethyl 3-(4-methoxyanilino)but-2-enoate. This intermediate can be purified by recrystallization from ethanol or used directly in the next step.

- Thermal Cyclization:

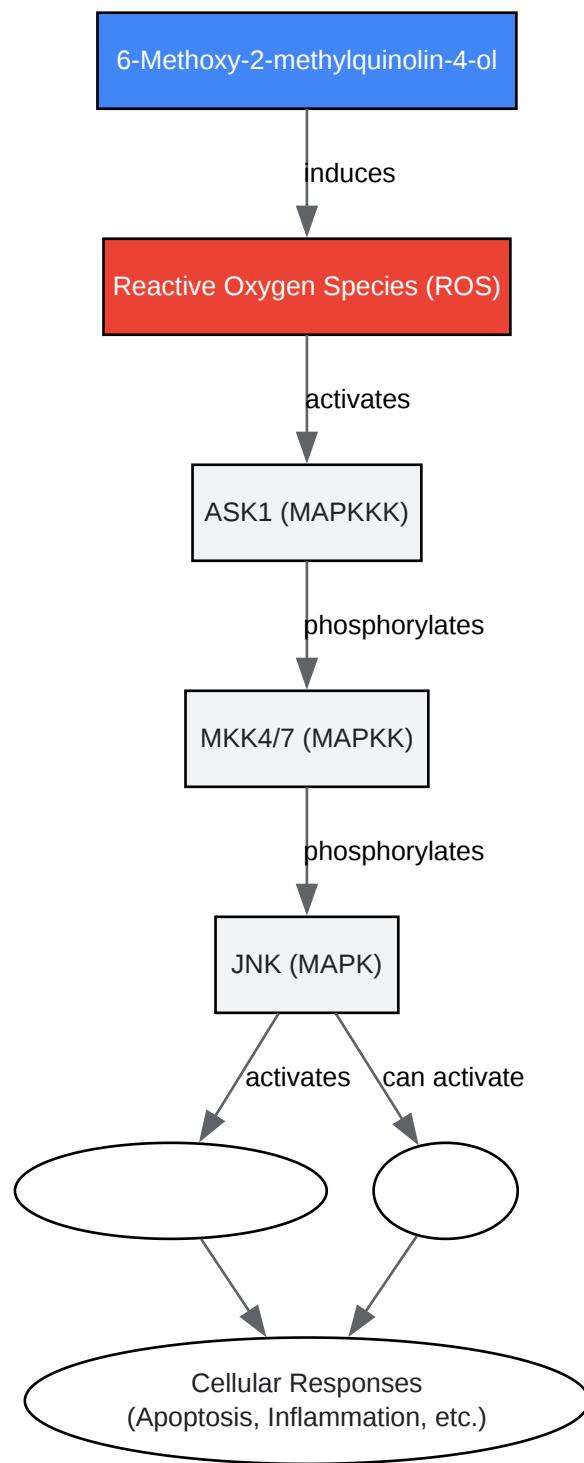
- In a suitable high-boiling point solvent (e.g., Dowtherm A or mineral oil), heat the solvent to approximately 250 °C.
- Slowly add the ethyl 3-(4-methoxyanilino)but-2-enoate intermediate to the hot solvent.
- Maintain the reaction temperature for 30-60 minutes to facilitate the intramolecular cyclization and elimination of ethanol.
- Allow the mixture to cool, which should cause the crude **6-Methoxy-2-methylquinolin-4-ol** to precipitate.

- Purification by Recrystallization:

- Filter the crude product from the high-boiling solvent and wash with a non-polar solvent like hexanes to remove residual high-boiling solvent.

- Dissolve the crude solid in a minimum amount of a hot suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or DMF/water).[10][11]
- If the solution is colored, treat it with activated charcoal and perform a hot filtration.
- Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization of the Final Product


The identity and purity of the synthesized **6-Methoxy-2-methylquinolin-4-ol** should be confirmed using the spectroscopic methods outlined in Table 2, as well as by melting point determination.

Biological Activity and Signaling Pathways

6-Methoxy-2-methylquinolin-4-ol has been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1] One of the potential mechanisms underlying its cellular effects involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[12][13][14] Activation of this pathway is often initiated by cellular stress, including oxidative stress induced by ROS.[15][16]

ROS-Mediated JNK Signaling Pathway

[Click to download full resolution via product page](#)

A diagram of the ROS-mediated JNK signaling pathway potentially activated by **6-Methoxy-2-methylquinolin-4-ol**.

As depicted in the diagram, the compound may induce the production of ROS within the cell. These ROS can then activate a cascade of mitogen-activated protein kinases (MAPKs), starting with a MAPKKK such as ASK1. This leads to the phosphorylation and activation of MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus and phosphorylate transcription factors such as c-Jun (a component of AP-1) and can also be involved in the activation of NF-κB.[17][18] The activation of these transcription factors leads to the expression of genes involved in various cellular responses, including apoptosis and inflammation.

Conclusion

This technical guide has summarized the key physical and chemical properties of **6-Methoxy-2-methylquinolin-4-ol**, provided a detailed experimental protocol for its synthesis and purification, and explored a potential signaling pathway through which it may exert its biological effects. The information presented here serves as a valuable resource for researchers and scientists working with this compound and highlights its potential for further investigation in the context of drug discovery and development. Further experimental validation of its solubility, pKa, and detailed biological mechanisms of action is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]
- 2. 6-METHOXY-2-METHYLQUINOLIN-4-OL CAS#: 58596-37-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 6-METHOXY-2-METHYLQUINOLIN-4-OL | 15644-90-3 [m.chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. mt.com [mt.com]
- 7. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JNK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Methoxy-2-methylquinolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094542#physical-and-chemical-properties-of-6-methoxy-2-methylquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com